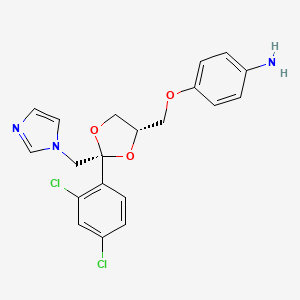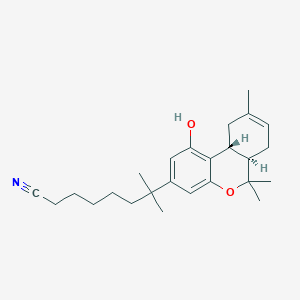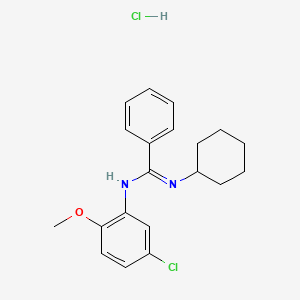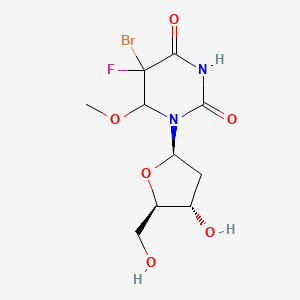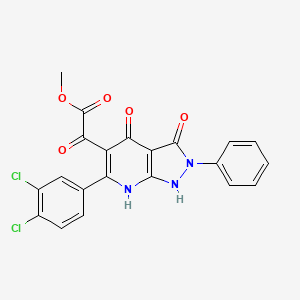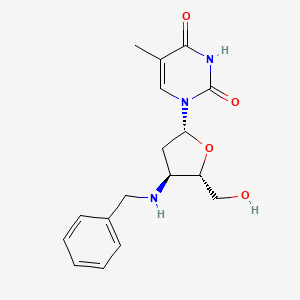
Thymidine, 3'-deoxy-3'-((phenylmethyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, 3’-deoxy-3’-((phenylmethyl)amino)- is a modified nucleoside analog It is structurally similar to thymidine, a naturally occurring nucleoside that is a component of DNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-3’-((phenylmethyl)amino)- typically involves the modification of thymidineThis can be achieved through nucleophilic substitution reactions, where the hydroxyl group at the 3’ position is replaced by a phenylmethylamino group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. The use of automated synthesis equipment and high-throughput screening methods can enhance the efficiency of industrial production .
化学反応の分析
Types of Reactions
Thymidine, 3’-deoxy-3’-((phenylmethyl)amino)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenylmethylamino group or the thymidine backbone.
Reduction: This reaction can reduce any oxidized forms of the compound back to its original state.
Substitution: The phenylmethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of modified nucleosides .
科学的研究の応用
Thymidine, 3’-deoxy-3’-((phenylmethyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.
Biology: It serves as a tool for studying DNA synthesis and repair mechanisms.
Industry: It can be used in the production of diagnostic reagents and as a component in biochemical assays
作用機序
The mechanism of action of Thymidine, 3’-deoxy-3’-((phenylmethyl)amino)- involves its incorporation into DNA in place of natural thymidine. This incorporation can disrupt normal DNA synthesis and repair processes, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The compound targets thymidylate synthase and thymidine kinase, key enzymes involved in DNA synthesis .
類似化合物との比較
Similar Compounds
Thymidine: The natural nucleoside that Thymidine, 3’-deoxy-3’-((phenylmethyl)amino)- is derived from.
3’-Amino-3’-deoxythymidine: Another modified nucleoside with an amino group at the 3’ position.
3’-Deoxy-3’-fluorothymidine: A fluorinated analog used in imaging studies
Uniqueness
Thymidine, 3’-deoxy-3’-((phenylmethyl)amino)- is unique due to the presence of the phenylmethylamino group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and a research tool compared to other thymidine analogs .
特性
CAS番号 |
134963-34-1 |
|---|---|
分子式 |
C17H21N3O4 |
分子量 |
331.4 g/mol |
IUPAC名 |
1-[(2R,4S,5S)-4-(benzylamino)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H21N3O4/c1-11-9-20(17(23)19-16(11)22)15-7-13(14(10-21)24-15)18-8-12-5-3-2-4-6-12/h2-6,9,13-15,18,21H,7-8,10H2,1H3,(H,19,22,23)/t13-,14+,15+/m0/s1 |
InChIキー |
UIXPFAHXTKLMSQ-RRFJBIMHSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NCC3=CC=CC=C3 |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


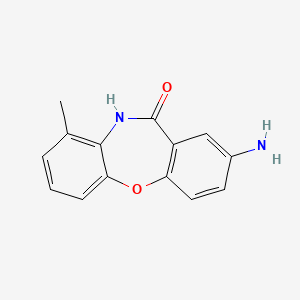
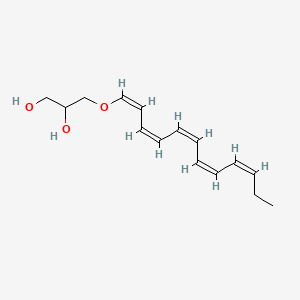
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12785491.png)
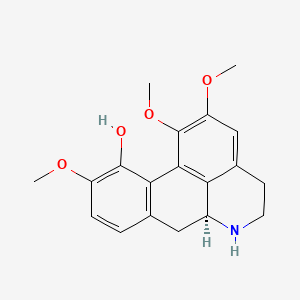
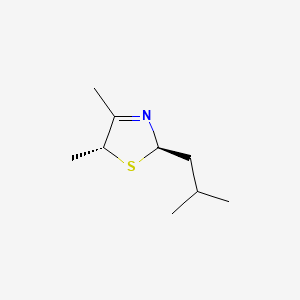
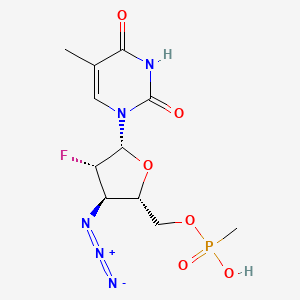
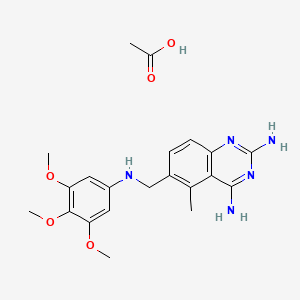
![2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide](/img/structure/B12785524.png)
